This compound is classified under piperazine derivatives, which are known for their versatility in medicinal chemistry. It is often synthesized from piperazine and tert-butyl chloroformate, among other reagents. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various chemical reactions and applications .
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride typically involves several key steps:
The synthesis can be scaled up for industrial production, ensuring precise control over reaction conditions to maintain product quality .
The molecular structure of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride features a piperazine ring substituted at the 3-position with a methoxy-2-oxoethyl group. The InChI representation of this compound is:
The compound's crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into its three-dimensional arrangement and interactions .
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential to generate a wide range of derivatives with varying biological activities.
The mechanism of action for tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride largely depends on its application in drug development. For instance, it serves as an intermediate in synthesizing Vandetanib, a medication used for treating certain cancers. The mechanism involves targeting specific pathways crucial for cell growth and survival .
In general, piperazine derivatives interact with biological targets through various mechanisms including receptor binding and enzyme inhibition, which can lead to therapeutic effects depending on the specific structure and substituents present in the molecule.
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is a solid at room temperature. Its boiling point has not been extensively documented but is expected to be influenced by the presence of functional groups within the molecule.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions during synthesis and application .
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride has significant applications in scientific research:
Advanced synthetic strategies for constructing the piperazine-carboxylate core have evolved significantly beyond traditional stepwise functionalization. The Ugi multicomponent reaction (Scheme 1a) enables efficient assembly by reacting benzyl isocyanate, benzaldehyde derivatives, and N-Boc-piperazine to form key intermediates like tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate in fewer steps and higher yields (~55%) compared to linear approaches [10]. For enhanced scalability, bromination of α-toluic acid esters followed by nucleophilic displacement with functionalized piperazines (Scheme 1b) provides superior control over regiochemistry. This method utilizes tert-butyl dicarbonate (Boc₂O) for nitrogen protection under mild basic conditions (triethylamine/DCM, 0°C to rt), achieving 66% isolated yield in kilogram-scale batches [9]. Recent innovations employ flow microreactors for exothermic bromination steps, improving reproducibility and reducing byproduct formation by 18% compared to batch processing [9].
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Intermediate | Yield (%) | Reaction Time | Scalability |
---|---|---|---|---|
Ugi Multicomponent | 4 (Scheme 1a) | 55 | 4 hours | Moderate (mg-g scale) |
Bromination-Displacement | 8→10 (Scheme 1b) | 66 | 12 hours | High (kg scale) |
Flow Microreactor | Brominated ester 8 | 71 | 2 hours | Pilot plant feasible |
Chiral derivatives require specialized tactics to install stereocenters with high enantiopurity. Direct resolution via chiral HPLC separates racemic mixtures of tert-butyl (R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 1217683-44-7) and its (S)-enantiomer (CAS: 1217810-25-7), though this method suffers from low throughput (<30% recovery) and high solvent consumption [6] [7]. Modern catalytic asymmetric synthesis employs Evans oxazolidinone auxiliaries or Jacobsen hydrolytic kinetic resolution to construct the C3 stereocenter before piperazine ring formation, achieving up to 92% ee [6]. Photoredox organocatalysis using chiral imidazolidinones enables enantioselective α-alkylation of aldehyde precursors, though this route requires strict oxygen-free conditions [9]. Critical to optical purity retention is avoiding strongly basic conditions during deprotection/coupling, which promotes racemization at the α-methine carbon [7] [10].
Hydrochloride salt formation enhances crystallinity and stability of the final API intermediate. Gas-phase HCl titration in anhydrous diethyl ether or 1,4-dioxane induces rapid crystallization of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride, yielding dense crystals with residual solvent <300 ppm by GC-MS [2] [3]. Solvent selection critically impacts crystal habit: ethereal solvents produce fine powders, while dichloromethane/hexane systems yield large needles amenable to filtration. Post-crystallization, materials require inert atmosphere storage (2–8°C) to prevent Boc group hydrolysis, which generates des-tert-butyl impurities at >3% under humid conditions [2] [9]. Counterion exchange via ion-pair extraction (e.g., replacing acetate with HCl) is feasible but introduces genotoxic solvent residuals if not controlled [3].
Table 2: Hydrochloride Salt Crystallization Optimization
Solvent System | Crystal Morphology | Residual Solvent (ppm) | Stability (t90 at 25°C) |
---|---|---|---|
Diethyl ether | Fine powder | <500 | 6 months |
DCM/Hexane (1:5) | Needles (0.5–2 mm) | <200 | 12 months |
THF/Heptane | Agglomerates | 800–1500 | 3 months |
Scale-up hurdles span reagent availability, thermal management, and purification logistics. N-Boc-piperazine sourcing fluctuations increase raw material costs by 40–60%, prompting in situ Boc protection of inexpensive piperazine hexahydrate . Exothermic risks during bromination (ΔT > 50°C) necessitate controlled addition rates and jacketed reactors with –10°C coolant [9]. Late-stage hydrochloride formation generates stoichiometric HCl gas, requiring corrosion-resistant Hastelloy C276 equipment and scrubbers to neutralize vent streams [3]. Most critically, chiral pool availability limits production of enantiopure materials: (R)- and (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochlorides require custom synthetic campaigns with 3–5× cost premiums versus racemates [5] [7]. Continuous flow hydrogenation for enantioselective reductive amination shows promise for ton-scale manufacture but remains developmental [9].
Table 3: Scalability Assessment of Critical Steps
Process Step | Key Challenge | Mitigation Strategy | Cost Impact |
---|---|---|---|
Bromination | Exotherm control | Flow microreactors with cooling zones | +15% capex |
Chiral resolution | Low throughput of HPLC | Simulated moving bed chromatography | +$2,500/kg |
HCl salt formation | Corrosion/vent management | Hastelloy reactors + NaOH scrubbers | +10% operating cost |
Final crystallization | Polymorphism control | Seeded cooling crystallization with PAT | Minimal (+3% yield loss) |
Comprehensive Compound Listing
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1